CPI-455 -

CPI-455

Catalog Number: EVT-265128
CAS Number:
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-455 is a potent and selective inhibitor of lysine-specific histone demethylase 5 (KDM5) family proteins, particularly KDM5A. [, , , , , , , , , , , , ] These enzymes play a crucial role in regulating gene expression by removing methyl groups from histone tails. [, , , , , , , , , , , , ] By inhibiting KDM5 activity, CPI-455 can modulate the expression of genes involved in cell growth, differentiation, and apoptosis, making it a valuable tool for studying various biological processes and diseases, including cancer. [, , , , , , , , , , , , ]

Namoline

  • Relevance: Namoline targets KDM1A, another histone demethylase like the target compound CPI-455, which inhibits KDM5. In prostate cancer research, both namoline and CPI-455 have demonstrated individual inhibitory effects on androgen-regulated transcription. Furthermore, the combination of namoline and CPI-455 has been shown to downregulate androgen receptor (AR) expression in castrate-resistant prostate cancer (CRPC) cells more effectively than individual treatments, suggesting a potential synergistic effect. []

GSK J4

  • Relevance: GSK J4, similar to the target compound CPI-455, targets histone demethylases, albeit with a different selectivity profile. While CPI-455 primarily inhibits KDM5A, GSK J4 focuses on KDM6B. Despite their different targets, both compounds show efficacy against glioblastoma cells. Studies indicate that while GSK J4 is less potent than CPI-455 against native and temozolomide-resistant glioblastoma cells, it demonstrates a synergistic effect when used in combination with CPI-455. []

JIB-04

  • Relevance: JIB-04, like the target compound CPI-455, targets KDM5 histone demethylases, exhibiting a broader inhibitory profile against the KDM5 family. Both compounds have shown efficacy in inducing differentiation and inhibiting the growth of AML cells, suggesting a potential therapeutic approach for AML treatment. []

Cisplatin (CDDP)

  • Relevance: While not structurally related to CPI-455, cisplatin's interaction with CPI-455 in the context of cancer treatment highlights CPI-455's potential to enhance chemosensitivity. Studies have demonstrated that CPI-455 significantly enhances the cytotoxicity of cisplatin in liver cancer cells, suggesting that combining KDM5A inhibition with cisplatin could be a promising strategy for overcoming drug resistance. []

Temozolomide (TMZ)

  • Relevance: While not structurally related to CPI-455, research has demonstrated that TMZ resistance in glioblastoma is often accompanied by increased expression of KDM5A []. Furthermore, combining CPI-455 with temozolomide demonstrated a synergistic effect against TMZ-resistant glioblastoma cells, suggesting a potential strategy for overcoming TMZ resistance in glioblastoma treatment [].
Overview

Cyanopyrazole CPI-455 is a selective inhibitor of histone demethylase KDM5, which plays a crucial role in the regulation of gene expression through the demethylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases. CPI-455 functions by covalently binding to the active site of KDM5, thereby inhibiting its enzymatic activity and increasing the levels of trimethylated histone marks, such as H3K4me3, which are associated with active gene transcription.

Source and Classification

CPI-455 is classified as a small molecule inhibitor and belongs to the class of cyanopyrazole compounds. It was developed as part of research aimed at targeting the KDM5 family of histone demethylases, which are implicated in various diseases, including cancer. The compound's design was based on structural insights into the KDM5 active site, allowing for the optimization of binding affinity and selectivity.

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-455 involves multi-step organic reactions that typically include:

  1. Formation of the Pyrazole Ring: The initial step often involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form pyrazole intermediates.
  2. Cyanation: Introduction of a cyano group at a suitable position on the pyrazole ring is achieved through nucleophilic substitution or other cyanation methods.
  3. Purification and Characterization: The final compound is purified using chromatographic techniques and characterized by spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm its structure.

The synthesis process is detailed in various studies, highlighting the importance of optimizing reaction conditions to improve yield and purity .

Molecular Structure Analysis

Structure and Data

CPI-455 has a complex molecular structure characterized by a cyanopyrazole core. The key features include:

  • Molecular Formula: C₁₃H₈N₄O
  • Molecular Weight: Approximately 244.22 g/mol
  • Structural Features: The compound contains a pyrazole ring fused with a cyano group, which is critical for its inhibitory activity against KDM5 enzymes.

The three-dimensional structure can be elucidated using X-ray crystallography or computational modeling techniques, revealing interactions with the target enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-455 undergoes specific chemical reactions primarily related to its interaction with KDM5. Upon binding to the enzyme:

  1. Covalent Bond Formation: The reactive electrophilic site on CPI-455 forms a covalent bond with cysteine residues in the active site of KDM5.
  2. Inhibition Mechanism: This covalent modification leads to irreversible inhibition, preventing substrate access and subsequent demethylation reactions.

These interactions are critical for understanding the compound's efficacy and selectivity against different KDM family members .

Mechanism of Action

Process and Data

The mechanism of action for CPI-455 involves several steps:

  1. Binding: CPI-455 binds to the active site of KDM5 through non-covalent interactions initially.
  2. Covalent Modification: Following initial binding, a nucleophilic attack occurs where the thiol group of cysteine residues reacts with the electrophilic center on CPI-455, forming a stable covalent bond.
  3. Inhibition: This covalent modification leads to a permanent alteration in enzyme function, effectively inhibiting demethylation processes that would normally remove methyl groups from histones.

This mechanism results in an increase in trimethylated histone marks, which can enhance gene expression associated with tumor suppression or neuronal health .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-455 exhibits several notable physical and chemical properties:

These properties influence its formulation for biological assays and therapeutic applications .

Applications

Scientific Uses

CPI-455 has several promising applications in scientific research:

  1. Cancer Research: As an inhibitor of KDM5, CPI-455 is being studied for its potential to reactivate silenced tumor suppressor genes by increasing histone methylation levels.
  2. Neurodegenerative Diseases: Research indicates that modulation of histone demethylases may have therapeutic benefits in conditions like Parkinson's disease by promoting neuronal survival pathways.
  3. Epigenetic Studies: It serves as a valuable tool for studying epigenetic regulation mechanisms in various cellular contexts.
Chemical and Biochemical Characterization of CPI-455

Structural Properties and Synthesis

CPI-455 (6-isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile) is a small-molecule inhibitor with the molecular formula C₁₆H₁₄N₄O and a molecular weight of 278.31 g/mol [1] [8]. Its structure features a pyrazolo[1,5-a]pyrimidine core decorated with an isopropyl group at C6, a phenyl ring at C5, and a nitrile group at C3. This arrangement creates a planar scaffold that facilitates interactions with the catalytic pocket of KDM5 demethylases. The compound exists as a white to off-white solid powder with >98% purity and is typically synthesized via multistep organic reactions, including cyclocondensation of aminopyrazoles with β-diketones [1] [3]. Its crystalline structure is stabilized by intramolecular hydrogen bonding, contributing to its biochemical stability.

Table 1: Fundamental Chemical Properties of CPI-455

PropertyValue
CAS Number1628208-23-0
Molecular FormulaC₁₆H₁₄N₄O
Exact Mass278.1168 g/mol
Elemental CompositionC: 69.05%; H: 5.07%; N: 20.13%; O: 5.75%
IUPAC Name6-isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
SMILESN#CC1=C(NC(C2=CC=CC=C2)=C(C(C)C)C3=O)N3N=C1

Selectivity Profiling Against Jumonji C (JmjC) Demethylases

CPI-455 exhibits exceptional selectivity for the KDM5 subfamily (JARID1) of JmjC demethylases. Biochemical assays reveal it inhibits KDM5A with an IC₅₀ of 10 nM, while showing >200-fold selectivity over KDM4C (IC₅₀ = 2.1–3.3 µM) and >500-fold selectivity against KDM2B, KDM3B, KDM6A, and KDM7B [1] [6] [9]. This specificity arises from its unique binding mode in the KDM5 catalytic pocket, where it competes with 2-oxoglutarate (2-OG) without disrupting the Fe²⁺ coordination sphere. Notably, CPI-455 demonstrates pan-KDM5 inhibition, with IC₅₀ values of 337 nM for KDM5B, 506 nM for KDM5A, and 3.01 µM for KDM5C in cellular contexts [4] [7]. Its minimal inhibition of other JmjC demethylases underscores its utility as a targeted epigenetic probe.

Table 2: Selectivity Profile of CPI-455 Against JmjC Demethylases

EnzymeIC₅₀ (nM)Selectivity Fold vs. KDM5A
KDM5A101 (Reference)
KDM5B33733.7
KDM5C3,010301
KDM4C2,000–3,300200–330
KDM6B14,3001,430
KDM7B>10,000>1,000

Enzymatic Inhibition Kinetics (IC₅₀, Binding Affinity)

The inhibition kinetics of CPI-455 are characterized by potent, dose-dependent suppression of KDM5 demethylase activity. In enzymatic assays using recombinant human KDM5A, CPI-455 achieves an IC₅₀ of 10 ± 1 nM, consistent with competitive inhibition at the 2-OG binding site [1] [9]. Cellular studies confirm functional efficacy: treatment with 6.25–25 µM CPI-455 for 24–72 hours elevates global H3K4me3 levels by >50% in HeLa, MCF-7, and SKBR3 cells, confirming target engagement [1] [3] [5]. The compound’s binding affinity is reversible, as H3K4me3 levels return to baseline within 24 hours of washout. In luminal breast cancer models (MCF-7, T-47D), cellular IC₅₀ values for H3K4me3 elevation range from 16.13 to 35.4 µM, reflecting reduced membrane permeability or metabolic stability [5] [7]. Kinetics studies show maximal H3K4me3 accumulation occurs at 48–72 hours, aligning with the slow turnover rate of histone modifications [1].

Stability and Solubility in Experimental Media

CPI-455 displays limited aqueous solubility (0.1 mg/mL in PBS) but high solubility in DMSO (32–56 mg/mL, or 114.98–201.21 mM) [1] [3] [6]. In ethanol, solubility reaches 5 mg/mL (17.97 mM), while it remains insoluble in water. The compound is sensitive to moisture and temperature: long-term storage requires anhydrous DMSO at −20°C or lyophilized powder at 0–4°C (short-term) or −20°C (long-term, >2 years) [1] [8]. In cell culture media (e.g., DMEM/RPMI), solubility is enhanced by formulation in DMSO:PBS (1:20), though precipitation may occur at concentrations >10 µM. Pharmacokinetic studies indicate low bioavailability in vivo due to rapid clearance, necessitating high doses (50–70 mg/kg) for efficacy in mouse models [5] [7]. Stability in physiological buffers is moderate, with <10% degradation observed after 24 hours at 37°C.

Table 3: Solubility and Stability Profile of CPI-455

PropertyValue
Solubility
DMSO32–56 mg/mL (114.98–201.21 mM)
PBS (pH 7.2)0.1 mg/mL (0.18 mM)
Ethanol5 mg/mL (17.97 mM)
WaterInsoluble
Stability
Powder Shelf Life>2 years at –20°C
DMSO Solution1 year at –20°C; 2 years at –80°C
Aqueous Buffer (37°C)<10% degradation in 24 hours

Properties

Product Name

CPI-455

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

InChI

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3

InChI Key

VGXRQCOVGLGFIM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3

Solubility

Soluble in DMSO

Synonyms

CPI-455; CPI-455; CPI-455.

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.